Technical Guide: Doxepin-d3 Synthesis and Bioanalytical Application
Technical Guide: Doxepin-d3 Synthesis and Bioanalytical Application
[1]
Executive Summary
This technical guide details the synthesis, validation, and application of Doxepin-d3 (
In high-throughput bioanalysis, matrix effects (ion suppression/enhancement) often compromise the accuracy of LC-MS/MS methods.[1] Doxepin-d3 serves as the gold-standard compensator due to its identical chromatographic retention and ionization efficiency to the analyte, differing only by mass (
Part 1: Strategic Importance & Chemical Identity[1]
The Role of Deuterium Labeling
The introduction of deuterium (
Chemical Structure and Isomerism
Doxepin exists as a geometric isomer mixture of
-
Target Molecule: Doxepin-d3 (
-( -dihydrodibenzo[ ]oxepin- -ylidene)- -methyl- -( H )methylpropan- -amine).[1] -
Precursor: Nordoxepin (Desmethyldoxepin).[1]
-
Critical Quality Attribute (CQA): The synthesis must preserve the alkene geometry or result in a defined isomeric ratio.
| Property | Doxepin (Unlabeled) | Doxepin-d3 (Labeled) |
| Molecular Formula | ||
| Monoisotopic Mass | 279.1623 Da | 282.1811 Da |
| pKa (Amine) | 9.0 | ~9.0 (Negligible shift) |
| LogP | 4.1 | 4.1 |
| Key Fragment (MS2) |
Part 2: Synthesis Protocol
Retrosynthetic Analysis
The most direct route to Doxepin-d3 is the nucleophilic substitution (
Workflow Diagram
The following diagram outlines the synthesis of the precursor (if needed) and the final labeling step.
Figure 1: Synthetic pathway from Doxepin to Doxepin-d3 via Nordoxepin intermediate.[1]
Step-by-Step Protocol: -Methylation of Nordoxepin[1]
Reagents:
-
Nordoxepin Hydrochloride (1.0 eq)[1]
-
Iodomethane-
( , 1.1 eq, >99.5% D)[1] -
Potassium Carbonate (
, 3.0 eq, anhydrous)[1] -
Acetone (HPLC Grade)[1]
Procedure:
-
Free Base Liberation: If starting with Nordoxepin HCl, dissolve in water, basify with 1M NaOH to pH 10, and extract with dichloromethane (DCM).[1] Dry the organic layer over
and concentrate in vacuo to yield the free base.[1] -
Reaction Setup: Dissolve Nordoxepin free base (1 mmol) in anhydrous Acetone (10 mL). Add anhydrous
(3 mmol). -
Addition: Cool the mixture to 0°C. Add Iodomethane-
(1.1 mmol) dropwise to prevent over-alkylation (quaternization). -
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the secondary amine.[1]
-
Workup: Filter off the solid salts. Concentrate the filtrate.
-
Purification: Dissolve the residue in DCM. Wash with water.[1][4]
-
Self-Validating Step: To remove unreacted Nordoxepin, wash the organic layer with acetic anhydride (scavenges secondary amines) or perform column chromatography (Silica, MeOH:DCM 5:95).[1]
-
-
Salt Formation: Dissolve the purified oil in minimal isopropanol and add HCl in ether to precipitate Doxepin-d3 HCl.
Scientific Rationale:
-
Base Selection:
in acetone is mild enough to promote alkylation without causing elimination of the propylidene side chain.[1] -
Stoichiometry: A slight excess (1.1 eq) of
ensures conversion, but a large excess is avoided to prevent the formation of the quaternary ammonium salt ( -dimethyl- -doxepin methyl iodide).[1]
Part 3: Analytical Validation
Before use in bioanalysis, the synthesized material must be characterized.
Mass Spectrometry (Isotopic Purity)
Direct infusion MS should show the dominant
-
Acceptance Criteria: The intensity of the unlabeled contribution (
280.1) must be <0.5% relative to the labeled peak to prevent interference with the analyte quantification.[1]
NMR Spectroscopy
-
H-NMR (CDCl
): The singlet corresponding to the -methyl group at ppm in unlabeled Doxepin will integrate to 3H.[1] In Doxepin-d3, this signal will integrate to 3H (corresponding to the remaining group), or appear as two distinct singlets if the chemical environment differs slightly, but the total integration of methyl protons drops from 6H (in Doxepin) to 3H.[1] -
Absence of Signal: No signal should be observed for the
group in proton NMR.
Part 4: Application in Bioanalysis (LC-MS/MS)
Doxepin-d3 is primarily used to quantify Doxepin in human plasma.[1][5] The following method is validated for high sensitivity.
Sample Preparation (Liquid-Liquid Extraction)
LLE is preferred over protein precipitation to ensure cleaner extracts and lower background noise.[1]
-
Aliquot: 200
L Plasma.[1] -
Spike: Add 20
L of Doxepin-d3 working solution (500 ng/mL). -
Basify: Add 100
L 0.1M NaOH (to ensure amines are uncharged). -
Extract: Add 2 mL MTBE (Methyl tert-butyl ether) or Hexane:Isoamyl alcohol (98:2).[1] Vortex for 5 min.
-
Separate: Centrifuge at 4000 rpm for 5 min. Freeze the aqueous layer (dry ice bath) and decant the organic layer.[1]
-
Reconstitute: Evaporate to dryness under
and reconstitute in Mobile Phase.
LC-MS/MS Conditions
| Parameter | Setting |
| Column | C8 or C18 (e.g., Hypurity C8, 100 x 4.6 mm, 5 |
| Mobile Phase | Acetonitrile : 2mM Ammonium Formate (pH 3.[1]0) (90:10 v/v) |
| Flow Rate | 0.8 mL/min |
| Ionization | ESI Positive Mode |
| Run Time | ~3.0 - 4.0 min |
MRM Transitions
The method uses Multiple Reaction Monitoring (MRM).[1][6][7] Note that the major fragment (
| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |
| Doxepin | 280.2 | 107.1 | 25 |
| Nordoxepin | 266.2 | 107.1 | 25 |
| Doxepin-d3 | 283.2 | 107.1 | 25 |
Analytical Workflow Diagram
Figure 2: Bioanalytical workflow for Doxepin quantification using Doxepin-d3.
References
-
Patel, N. P., et al. (2018).[1][5] Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study.[1][5][7] Journal of Pharmaceutical Analysis, 8(6), 378-385.[1][5]
-
United States Pharmacopeia (USP). Doxepin Hydrochloride Monograph.[1][2] (Standard reference for E/Z isomer ratios and chromatographic purity).
-
Kirchherr, H., & Kuhn-Velten, W. N. (2006).[1] HPLC-MS/MS method for the quantification of 18 antidepressants in human serum.[1] Journal of Chromatography B, 843(1), 100-113.[1] (Validates the use of deuterated internal standards for TCAs).
-
Singh, S. S., et al. (2004).[1][8] Estimation of doxepin and its metabolite nordoxepin in human plasma by LC-MS/MS.[1][5][6][7] Journal of Pharmaceutical and Biomedical Analysis, 36(4), 711-719.[1]
Sources
- 1. Nordoxepin - Wikipedia [en.wikipedia.org]
- 2. phenomenex.com [phenomenex.com]
- 3. Binding characteristics of the doxepin E/Z-isomers to the histamine H1 receptor revealed by receptor-bound ligand analysis and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elucidation of Degradation Behavior of Tricyclic Antidepressant Amoxapine in Artificial Gastric Juice [jstage.jst.go.jp]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijnc.ir [ijnc.ir]
